methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a propanoate ester, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline.
Formation of Intermediate: The aniline derivative undergoes a reaction with (2R)-2-bromo-3-methylpropanoate in the presence of a base such as potassium carbonate, leading to the formation of the intermediate methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could lead to the formation of amines or dehalogenated compounds.
Scientific Research Applications
Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. The propanoate ester can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate hydrochloride: Similar structure but lacks the fluorine substituent.
Methyl (2R)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride: Similar structure but lacks the chlorine substituent.
Methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride: Similar structure but lacks the fluorine substituent.
Uniqueness
Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
457654-82-9 |
---|---|
Molecular Formula |
C10H12Cl2FNO2 |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.